3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile
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Overview
Description
3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile is a chemical compound that features a trifluoromethyl group, a chlorophenyl group, and a picolinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . The chlorophenylthio group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorophenylthio group can form strong interactions with protein active sites, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorophenyl)thio)-1-(4-methylphenyl)-1-propanone
- 4-((3-Chlorophenyl)thio)piperidine hydrochloride
Uniqueness
3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile is unique due to the presence of both the trifluoromethyl and chlorophenylthio groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2S/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWXYBMYIXCSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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